Optimized Lipophilicity (LogP) Profile Compared to the 2-Chlorobenzyl Analog
The target compound demonstrates a calculated LogP (XLogP3) of 5.2, which is more favorable for central nervous system penetration and oral bioavailability compared to its closest commercially available analog, 2-chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)benzamide, which has a significantly higher XLogP3 of 5.8 [1][2]. The reduced lipophilicity of the target compound, driven by the 3-methylphenyl versus 2-chlorophenyl substituent, lowers the risk of non-specific binding and poor solubility, key factors in assay development.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.2 |
| Comparator Or Baseline | 2-chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)benzamide; XLogP3 = 5.8 |
| Quantified Difference | Δ XLogP3 = 0.6 (lower for target compound) |
| Conditions | In silico prediction using XLogP3 algorithm based on molecular structure. |
Why This Matters
A LogP difference of 0.6 units translates to a roughly 4-fold lower partition coefficient in octanol/water, significantly impacting aqueous solubility and non-specific protein binding in biological assays, making the target compound a more developable lead.
- [1] PubChem. Compound Summary for CID 155436641 (Target Compound). XLogP3 Value. View Source
- [2] PubChem. Compound Summary for CID 15366910 (2-Chlorobenzyl Analog). XLogP3 Value. View Source
